![molecular formula C7H7NO3 B040268 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 115185-79-0](/img/structure/B40268.png)
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Overview
Description
Introduction "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid" is a chemical compound that belongs to the dihydropyridine class. Dihydropyridines are characterized by their pyridine structure and have been studied for various applications, including medicinal chemistry.
Synthesis Analysis The synthesis of dihydropyridine derivatives often involves reactions under specific conditions. For example, Romo et al. (2021) described the synthesis of a related compound, 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid, using water as a solvent under microwave irradiation, yielding a 76% product yield (Romo et al., 2021).
Molecular Structure Analysis The molecular structure of dihydropyridine derivatives has been a subject of investigation. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing the structural versatility of these compounds (Baškovč et al., 2012).
Chemical Reactions and Properties The chemical properties of dihydropyridines include their ability to participate in various chemical reactions. For example, Talma et al. (1985) explored the use of dihydropyridines for enantioselective reductions in synthetic chemistry (Talma et al., 1985).
Physical Properties Analysis The physical properties, such as solubility and melting point, are crucial for understanding the behavior of these compounds in different environments. Specific studies focusing on the physical properties of "this compound" were not found, but these properties are generally deduced from related compounds in the dihydropyridine class.
Chemical Properties Analysis The chemical properties, including reactivity and stability, are significant for the practical application of these compounds. Studies like that of Khanina and Dubur (1982), which investigated the oxidation of dihydropyridine derivatives, provide insights into the chemical behavior of these molecules (Khanina & Dubur, 1982).
Scientific Research Applications
Synthetic Organic Chemistry and Drug Synthesis
1,4-Dihydropyridines (DHPs) serve as a core structure in many pharmaceuticals and are used in synthetic organic chemistry due to their significant biological activities. The synthesis of DHPs, including those structurally related to "5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid," often utilizes Hantzsch Condensation reactions. These reactions are efficient and environmentally friendly, providing a pathway for producing bioactive compounds with potential for further modification into more biologically active substances by exploring their structure-activity relationships (Sohal, 2021).
Biocatalysis and Fermentative Production
Carboxylic acids , including those derived from DHPs, are highlighted for their role as precursors in various industrial chemicals. The fermentative production of carboxylic acids using engineered microbes points to a sustainable approach for generating these compounds. Understanding the inhibitory effects of carboxylic acids on microbes is crucial for improving biocatalyst tolerance and enhancing the fermentative production process, potentially applicable to compounds related to "this compound" (Jarboe et al., 2013).
Material Science and Polymer Chemistry
Medium-chain dicarboxylic acids (MDCAs) are crucial for producing nylon materials, indicating the importance of carboxylic acids in material science. The biosynthesis of MDCAs, including efforts to produce them via microbial fermentation, underscores the growing importance of sustainable routes for generating precursors to synthetic polymers and materials. This research area may encompass the derivatization of compounds like "this compound" into materials precursors (Li et al., 2020).
Mechanism of Action
Target of Action
The primary target of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
This compound acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, the compound controls the cellular concentration of Urd .
Biochemical Pathways
The compound’s action on the hUP1 enzyme affects the biochemical pathways involving Urd. As Urd is a natural pyrimidine nucleoside, it participates in cellular processes like RNA synthesis .
Result of Action
The compound’s action results in a decrease in the proliferation of HepG2 cells, primarily through cell cycle arrest and senescence . It increases the intracellular level of Urd and maintains a decrease in cell proliferation during chronic treatment .
Action Environment
properties
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNYEHQYYKGFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(NC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556367 |
Source
|
Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115185-79-0 |
Source
|
Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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